N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
Description
This compound is a heterocyclic hybrid featuring a 4,5-dihydro-1H-pyrazole core substituted with a 2,3-dimethoxyphenyl group and a thiophen-2-yl moiety. The structure further includes a 4H-1,2,4-triazole ring linked to a 2,3-dimethylphenyl group and a phenoxyacetamide side chain. Its molecular formula is C₃₅H₃₄N₆O₄S₂, with a calculated molecular weight of 666.8 g/mol (inferred from analogs in ).
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N6O5S2/c1-23-11-8-15-28(24(23)2)41-32(20-37-33(43)21-47-25-12-6-5-7-13-25)38-39-36(41)49-22-34(44)42-29(19-27(40-42)31-17-10-18-48-31)26-14-9-16-30(45-3)35(26)46-4/h5-18,29H,19-22H2,1-4H3,(H,37,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVBBKKHRALBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)COC6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound notable for its potential biological activities. This compound features multiple functional groups, including pyrazole and triazole rings, which are often associated with various therapeutic effects.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C34H32N6O5S2 |
| Molecular Weight | 668.8 g/mol |
| IUPAC Name | N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Antifungal and Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory and antifungal properties. The structural similarities to known bioactive compounds suggest that it may interact with biological targets relevant to these activities. The presence of the pyrazole and triazole moieties is particularly significant in this context.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The multiple functional groups facilitate various non-covalent interactions (e.g., hydrogen bonds and π-π stacking), which can modulate the activity of target proteins and influence cellular processes.
Cytotoxicity and Other Activities
Research into similar pyrazole derivatives has revealed a range of biological activities including:
- Anticancer Activity : Certain pyrazole analogs have demonstrated cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : Compounds within this class have shown effectiveness against various microbial strains.
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study focused on synthesizing dihydropyrano-[2,3-c]pyrazoles reported high structural variation among derivatives, some of which exhibited significant biological activities such as anticancer and anti-inflammatory effects. The study highlighted the importance of structural modifications in enhancing bioactivity .
Study 2: Pharmacological Properties of Pyrazole Analogs
A review explored the pharmacological properties of several pyrazole analogs, noting their potential in treating neurodegenerative disorders through inhibition of metabolic enzymes. The study emphasized the correlation between structural features and biological efficacy .
Summary of Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Antifungal | Effective against fungal strains |
| Anti-inflammatory | Reduces inflammation markers |
| Cytotoxicity | Inhibits cancer cell proliferation |
| Antimicrobial | Active against bacteria and fungi |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog 1: CAS 362505-85-9
Name : N-((5-((2-(5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
Molecular Formula : C₃₄H₃₂N₆O₃S₂
Molecular Weight : 636.8 g/mol
Key Differences:
- Substituent Position: The phenyl ring on the pyrazole core bears a 4-methoxy group (vs. 2,3-dimethoxy in the target compound).
- Triazole Substitution : The triazole ring is attached to an m-tolyl (3-methylphenyl) group (vs. 2,3-dimethylphenyl ), which may influence hydrophobic interactions.
- Acetamide Side Chain: The terminal group is a phenylacetamide (vs. phenoxyacetamide), reducing oxygen content and polarity.
Implications:
Structural Analog 2: Pyrazole-Triazole-Thioacetamide Derivatives
Representative Compound : N-R-2-(5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides
Key Differences:
- Core Heterocycles : Lacks the thiophene and dihydropyrazole moieties present in the target compound.
- Substituents : Features a 5-methylpyrazole and variable R groups on the acetamide (e.g., benzyl, cyclohexyl).
Bioactivity Insights:
Structural Analog 3: Thiazolo-Pyridine Derivatives
Representative Compound : N’-(5,7-Dimethyl-2-oxo-thiazolo(4,5-b)pyridine-3-yl)-acetyl hydrazide acetic acid derivatives
Key Differences:
- Heterocyclic Core : Replaces pyrazole and triazole with thiazolo-pyridine , altering electron distribution and hydrogen-bonding capacity.
- Functional Groups : Includes oxodiazole and thiazolidine moieties absent in the target compound.
Bioactivity Insights:
Comparative Analysis Table
Research Findings and Methodological Insights
- Synthesis : The target compound likely employs heterocyclic alkylation and thioether formation , as seen in analogous pyrazole-triazole syntheses.
- Structural Confirmation: NMR and IR spectroscopy (as in ) are critical for verifying substituent positions. For example, chemical shifts in Region A (positions 39–44) and Region B (positions 29–36) help distinguish dimethoxy from monomethoxy analogs.
- Computational Modeling : Molecular docking (e.g., PASS software) predicts enhanced bioactivity for the target compound due to its thiophene-mediated π-stacking and dimethoxy-enhanced lipophilicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of substituted hydrazines with diketones (e.g., cyclopropyl hydrazine + 2-thiophenyl ketone under acidic conditions) .
- Step 2 : Thioether linkage formation between the pyrazole and triazole moieties using thioglycolic acid derivatives under controlled pH (6–7) to avoid disulfide byproducts .
- Step 3 : Final acetamide coupling via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improve yield (>75%) and purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, thiophene protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 706.24) and fragment patterns matching heterocyclic cleavage .
- X-ray Crystallography : Resolves stereochemistry of the 4,5-dihydropyrazole ring and confirms non-covalent interactions (e.g., π-π stacking between phenyl groups) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., COX-2 inhibition with IC determination) at 37°C in pH 7.4 buffer, comparing to celecoxib as a control .
- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), noting activity discrepancies linked to 2,3-dimethoxy substituents .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC values normalized to doxorubicin .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Bioavailability Optimization : Introduce polar groups (e.g., hydroxyl or carboxylic acid) to the phenoxyacetamide moiety to improve solubility, validated via LogP calculations (e.g., reducing from 3.8 to 2.5) .
- Metabolic Stability : Replace labile thioether bonds with methyleneoxy (–CHO–) bridges, assessed via liver microsome assays (e.g., t > 2 hours) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets (e.g., EGFR kinase) while maintaining key interactions (e.g., hydrogen bonds with pyrazole N1) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-Response Reevaluation : Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to minimize variability .
- Synergistic Effects : Test combinations with adjuvants (e.g., β-lactamase inhibitors for antimicrobial studies) to clarify mechanisms .
- Structural Analog Comparison : Benchmark against derivatives lacking the 2,3-dimethoxyphenyl group to isolate substituent-specific effects .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Catalyst Optimization : Replace traditional bases (e.g., EtN) with polymer-supported catalysts for easier recovery and reuse .
- Flow Chemistry : Implement continuous-flow reactors for high-yield (>85%) triazole formation, reducing reaction times from hours to minutes .
- Byproduct Management : Use inline IR spectroscopy to monitor intermediates and automate quenching of reactive species (e.g., excess thioglycolic acid) .
Methodological Notes
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Predictor) to resolve overlapping signals .
- Contradictory Evidence : Address discrepancies in antimicrobial activity by correlating substituent electronic profiles (Hammett σ values) with MIC trends .
- Non-Covalent Interactions : Analyze crystal packing (Mercury software) to identify CH-π or van der Waals interactions influencing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
